molecular formula C13H9FN2S B15238926 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline

2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline

Cat. No.: B15238926
M. Wt: 244.29 g/mol
InChI Key: DVNLBQPEYDXGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline is a heterocyclic aromatic compound that contains both benzothiazole and aniline moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline typically involves the coupling of 2-aminobenzenethiol with 4-fluoroaniline under specific reaction conditions. One common method involves the use of a condensation reaction where 2-aminobenzenethiol is reacted with 4-fluoroaniline in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods are designed to increase yield and reduce reaction time, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline enhances its lipophilicity and metabolic stability, making it a unique and valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H9FN2S

Molecular Weight

244.29 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-fluoroaniline

InChI

InChI=1S/C13H9FN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2

InChI Key

DVNLBQPEYDXGGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)F)N

Origin of Product

United States

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